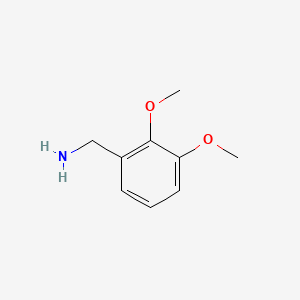

2,3-Dimethoxybenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMPWFJVYMXSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195994 | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-09-3 | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4393-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethoxybenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC8UH2CND7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3)

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxybenzylamine (CAS No. 4393-09-3), a pivotal chemical intermediate in organic synthesis and drug discovery. This document delves into the compound's fundamental physicochemical properties, outlines robust synthetic methodologies with a focus on reductive amination, explores its applications as a versatile building block, and furnishes detailed experimental protocols and safety directives. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound, also known as o-Veratrylamine, is a primary amine characterized by a benzyl group substituted with two adjacent methoxy groups.[1] This substitution pattern imparts specific steric and electronic properties that make it a valuable synthon for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.

Chemical Identity

-

IUPAC Name : (2,3-dimethoxyphenyl)methanamine[1]

-

Synonyms : o-Veratrylamine, [(2,3-Dimethoxyphenyl)methyl]amine, 1-(2,3-dimethoxyphenyl)methanamine[1][3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 167.21 g/mol | [2][3] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Density | 1.13 g/mL at 25 °C | [4] |

| Boiling Point | 137 °C at 11 mmHg | [4] |

| Refractive Index (n20/D) | 1.54 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Storage Temperature | 4°C, protect from light | [3] |

Spectroscopic Profile

Definitive structural confirmation of this compound relies on standard spectroscopic techniques. While a comprehensive analysis is specific to each synthesized batch, foundational data is available through public databases.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of protons and carbons. The aromatic protons will exhibit characteristic splitting patterns, and the distinct signals for the benzylic CH₂, the amine NH₂, and the two methoxy groups will be readily identifiable.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and strong C-O stretching from the methoxy groups.[1]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 167.[1]

Synthesis and Mechanistic Rationale

The most direct and widely adopted laboratory-scale synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde.[5] This method is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.

The causality behind this synthetic choice is rooted in efficiency. Reductive amination is a one-pot or two-step process that first involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its immediate reduction to the target primary amine.[6] The use of a mild, selective reducing agent is critical to prevent the reduction of the starting aldehyde before imine formation.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol: Reductive Amination

This protocol provides a self-validating system for synthesizing the title compound from 2,3-dimethoxybenzaldehyde. The success of the reaction is contingent on the careful control of pH and the choice of reducing agent.

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (28-30%)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq.) in methanol.

-

Add ammonium chloride (1.5 eq.) followed by aqueous ammonia (5-10 eq.). The addition of aqueous ammonia raises the pH, shifting the equilibrium towards the formation of the free imine from the initially formed iminium salt.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the hydride reducing agent.

-

Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. The choice of NaBH₄ is deliberate; it is potent enough to reduce the imine but mild enough to be handled safely and to minimize side reactions if any starting aldehyde remains.[6]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3x volumes).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any acidic impurities and residual salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product via column chromatography on silica gel or by vacuum distillation.

-

Applications in Drug Development and Organic Synthesis

While its isomer, 2,4-dimethoxybenzylamine, is well-known for its use in forming the acid-labile DMB protecting group, this compound serves as a crucial structural motif and synthetic intermediate for various classes of compounds, particularly in the synthesis of isoquinoline alkaloids and their analogs.[7] The specific arrangement of the methoxy groups can influence the cyclization strategies (e.g., Bischler-Napieralski or Pictet-Spengler reactions) and modulate the biological activity of the final product.

Its primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and Schiff base formation, making it a versatile precursor for generating libraries of compounds for drug screening.

Experimental Protocol: N-Acetylation

The following protocol details a fundamental transformation: the acylation of this compound to form N-(2,3-dimethoxybenzyl)acetamide. This reaction is representative of how the amine is used as a nucleophile to build more complex structures.

Caption: Reaction workflow for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq.). This base acts as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction, which prevents the protonation and deactivation of the starting amine.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution. The slow addition and low temperature are crucial for controlling the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude acetamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the pure product.

-

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information

-

Pictograms : Warning

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handling and Storage Recommendations

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place away from direct sunlight. A recommended storage temperature is 4°C.[3]

Conclusion

This compound (CAS: 4393-09-3) is a chemical of significant value to the synthetic chemist. While structurally simple, its utility as a precursor for more complex, biologically relevant molecules is clear. The synthetic route via reductive amination is reliable and scalable for laboratory purposes. Its primary amine functionality offers a dependable point for molecular elaboration, solidifying its role as a key building block in the toolkit of medicinal and organic chemists. Proper understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its successful and safe application in research and development.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

-

Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

-

MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethoxybenzylamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dimethoxybenzylamine, a key chemical intermediate in pharmaceutical and fine chemical synthesis. We will delve into its core chemical and physical properties, spectroscopic profile, reactivity, and established protocols for its synthesis and application, offering field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

This compound, also known as o-Veratrylamine, is a primary amine featuring a benzene ring substituted with two adjacent methoxy groups.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis. The methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing the basicity of the amine. Its primary application lies in its role as a crucial intermediate for the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2] Understanding its properties is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound (CAS: 4393-09-3).

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, storage, and application in synthesis. This compound is typically a clear, colorless to pale yellow liquid under standard conditions.[2] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 167.20 g/mol | [1] |

| CAS Number | 4393-09-3 | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.13 g/mL at 25 °C | [2] |

| Boiling Point | 137 °C at 11 mmHg | [2] |

| Refractive Index (n20/D) | 1.54 | [2] |

| pKa | 9.12 ± 0.10 (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and purity assessment. The key spectral features for this compound are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a unique fingerprint. Key expected signals include two singlets for the methoxy group protons (around 3.8-3.9 ppm), a singlet for the benzylic methylene protons (-CH₂-), signals for the three aromatic protons in their characteristic splitting pattern, and a broad singlet for the amine (-NH₂) protons which may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. Signals for the two methoxy carbons will appear around 55-60 ppm. The benzylic carbon will be further downfield, and the aromatic carbons will appear in the 110-150 ppm region, with the carbons attached to the methoxy groups being the most deshielded.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.[1] Expect to see characteristic N-H stretching bands for the primary amine in the 3300-3400 cm⁻¹ region. C-H stretches for the aromatic ring and aliphatic groups will be present around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Strong C-O stretching for the methoxy groups will be visible around 1250 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z = 167.[1] Common fragmentation patterns include the loss of the amino group and cleavage at the benzylic position, leading to characteristic fragment ions.[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic primary amine group and the electron-rich aromatic ring.

4.1 Reactions of the Amine Group As a primary amine, it readily undergoes reactions typical of this functional group:

-

N-Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form stable amide bonds. This is a cornerstone reaction in the synthesis of many pharmaceutical ingredients.

-

N-Alkylation: Can be alkylated with alkyl halides, though over-alkylation to secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates themselves.

4.2 Role in Drug Development The dimethoxybenzyl moiety is often used as a protecting group for amines and other functional groups in multi-step synthesis. While the 2,4-dimethoxybenzyl (DMB) group is more common for this purpose, the principles are similar. The group is stable to many reaction conditions but can be cleaved under specific, often acidic, conditions (e.g., using trifluoroacetic acid).[4] Furthermore, the core structure serves as a scaffold for building more complex molecules with potential biological activity.

The following diagram illustrates a common synthetic transformation: the acylation of this compound to form an amide, a fundamental step in many drug discovery workflows.

Caption: Workflow for N-Acylation of this compound.

Experimental Protocols

Adherence to validated protocols is essential for reproducibility and safety. The following sections provide detailed methodologies.

5.1 Synthesis of this compound via Reduction This protocol is adapted from a known method involving the reduction of a benzonitrile or related derivative.[2] The causality for reagent choice is explained at each step.

-

Objective: To synthesize this compound from 2,3-dimethoxybenzonitrile.

-

Principle: A metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or a combination like potassium borohydride with a Lewis acid, is used to reduce the nitrile functional group to a primary amine.

-

Methodology:

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. An inert atmosphere is critical as metal hydrides react violently with water.

-

Reagent Suspension: To the flask, add anhydrous tetrahydrofuran (THF, 150 mL) as the solvent. Carefully add anhydrous zinc chloride (14.0 g) and potassium borohydride (11.0 g).

-

Causality: THF is an ideal aprotic ether solvent that solubilizes the reactants and is stable to the reducing agents. The combination of ZnCl₂ and KBH₄ forms a complex that is a potent and selective reducing agent.

-

-

Activation: Stir the suspension at room temperature under nitrogen for 2.5 hours. This allows for the formation of the active reducing species.

-

Substrate Addition: Add a solution of 2,3-dimethoxybenzonitrile (13.0 g) in toluene (60 mL) to the flask.

-

Reaction: Heat the mixture to 100 °C. Some of the lower-boiling THF will distill off. Maintain the reaction at this temperature for 3.5 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching (Work-up): Cool the reaction mixture to room temperature and then carefully pour it into 150 mL of 10% hydrochloric acid in an ice bath. This step neutralizes the excess reducing agent and protonates the newly formed amine, making it water-soluble.

-

Basification & Extraction: Add 10% potassium hydroxide solution dropwise until the pH of the aqueous layer is approximately 11. This deprotonates the amine, making it soluble in organic solvents. Filter any solids and extract the aqueous filtrate with diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.[2]

-

5.2 Protocol for N-Benzoylation This protocol details the formation of N-(2,3-dimethoxybenzyl)benzamide.

-

Objective: To perform a standard acylation reaction.

-

Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.

-

Methodology:

-

Reactant Solution: In a round-bottom flask, dissolve this compound (1.67 g, 10 mmol) and triethylamine (Et₃N, 1.5 mL, 11 mmol) in dichloromethane (DCM, 50 mL). Cool the flask in an ice bath.

-

Causality: DCM is a common, inert solvent. Triethylamine is a non-nucleophilic base used to neutralize the HCl formed during the reaction, preventing it from protonating the starting amine and stopping the reaction.

-

-

Reagent Addition: Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the benzylamine.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL) to remove excess triethylamine, then with saturated sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid, and finally with brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(2,3-dimethoxybenzyl)benzamide.

-

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Hazards: this compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1][2]

-

GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (nitrile or neoprene), and eye/face protection (safety glasses or goggles).[2] Work in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[2]

References

-

ChemBK. (2024). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Horváth, A., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-272. [Link]

Sources

2,3-Dimethoxybenzylamine molecular weight

An In-depth Technical Guide to 2,3-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4393-09-3), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight of 167.21 g/mol .[1][2][3] Furthermore, it covers aspects of its synthesis, analytical characterization, handling safety, and applications. The guide is intended to serve as a vital resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational data and practical, field-proven insights to facilitate its effective and safe utilization.

Introduction

This compound is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring a primary amine group and a benzene ring substituted with two adjacent methoxy groups, imparts specific reactivity that is highly useful for constructing more complex molecular architectures. The nucleophilic nature of the amine functionality, combined with the electronic effects of the methoxy groups on the aromatic ring, makes it a versatile reagent for introducing the 2,3-dimethoxybenzyl moiety into target molecules. This is particularly relevant in the synthesis of novel therapeutic agents and other high-value chemical compounds.[3] This guide aims to consolidate the essential technical information required by scientists to leverage this compound in their research and development endeavors.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is foundational to its application in a laboratory setting. This compound is a clear, colorless to pale yellow liquid at room temperature.[3] Its key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 167.21 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3][4] |

| CAS Number | 4393-09-3 | [1][2][4] |

| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [4] |

| Synonyms | o-Veratrylamine, [(2,3-Dimethoxyphenyl)methyl]amine | [2][4] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Boiling Point | 137 °C at 11 mmHg | [3] |

| Refractive Index | n20/D 1.54 | [3] |

| pKa | 9.12 ± 0.10 (Predicted) | [3] |

Synthesis and Logical Workflow

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl or nitrile precursor. A representative and effective laboratory-scale synthesis involves the reduction of 2,3-dimethoxybenzoate.[3] This choice of precursor is logical as 2,3-dimethoxybenzoic acid and its esters are readily available starting materials. The reduction is typically performed using a robust reducing agent capable of converting the ester functionality to an amine.

The general workflow for such a synthesis is a multi-stage process that ensures the formation of a pure final product, as illustrated in the diagram below.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from established chemical synthesis methodologies and serves as a self-validating system, concluding with purification that ensures high-quality material suitable for subsequent research.[3]

Objective: To synthesize this compound from 2,3-dimethoxybenzoate.

Materials:

-

Anhydrous zinc chloride (14.0 g)

-

Potassium borohydride (11.0 g)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

-

Toluene (60 mL)

-

2,3-dimethoxybenzoate (13.0 g)

-

10% Hydrochloric acid (approx. 150 mL)

-

10% Potassium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (14.0 g), potassium borohydride (11.0 g), and anhydrous THF (150 mL). The nitrogen atmosphere is critical to prevent moisture from reacting with the borohydride reagent.

-

Reagent Activation: Stir the mixture at room temperature for 2.5 hours. This step allows for the formation of the active reducing agent complex.

-

Substrate Addition: Add toluene (60 mL) and 2,3-dimethoxybenzoate (13.0 g) to the flask.

-

Reaction Execution: Heat the mixture to evaporate a portion of the solvent and then maintain the reaction at 100 °C for 3.5 hours.

-

Quenching: After cooling the reaction mixture to room temperature, carefully pour it into 150 mL of 10% hydrochloric acid. This step neutralizes the excess reducing agent and protonates the newly formed amine, making it water-soluble.

-

Basification: Add 10% potassium hydroxide solution dropwise until the pH of the solution reaches 11. This deprotonates the amine, converting it to the free base which is soluble in organic solvents.

-

Extraction: Filter the solution. Extract the aqueous filtrate with diethyl ether (e.g., 3 x 20 mL). The ether layer now contains the desired product.

-

Drying and Concentration: Combine the ether extracts and dry them over anhydrous sodium sulfate. Evaporate the ether under reduced pressure.

-

Purification: Purify the resulting residue by vacuum distillation, collecting the fraction at 151-152.5 °C / 13 mmHg to yield pure this compound.[3]

Analytical Characterization

Confirming the identity and purity of a synthesized or purchased compound is a cornerstone of scientific integrity. For this compound, a combination of spectroscopic techniques is employed.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M+) at m/z = 167, corresponding to the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the N-H stretch of the primary amine (typically around 3300-3400 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C-O stretches from the methoxy groups.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the two methoxy group protons (as singlets), the benzylic CH₂ protons, and the NH₂ protons.

-

¹³C NMR: Will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule's structure.[4]

-

The analytical workflow ensures that the material used in subsequent experiments is structurally correct and free of significant impurities.

Caption: Standard workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

As a primary amine, this compound is a versatile nucleophile used in a variety of chemical transformations. Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3] It can be used to:

-

Form Amides and Sulfonamides: By reacting with acyl chlorides, anhydrides, or sulfonyl chlorides.

-

Participate in Reductive Aminations: Reacting with aldehydes or ketones to form secondary amines.

-

Synthesize Heterocyclic Compounds: Serving as a key starting material for building nitrogen-containing ring systems.

The 2,4-dimethoxybenzyl isomer, a closely related compound, is used as a protecting group for amines and in the synthesis of antibacterial agents and oxazoles.[5] By analogy, this compound is an equally valuable precursor for creating libraries of compounds for biological screening in drug discovery programs.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

Hazard Statements:

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2–8 °C.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and water. If inhaled, move to fresh air.

References

-

This compound | C9H13NO2 | CID 78106. PubChem. [Link]

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]

Sources

A Comprehensive Technical Guide to 2,3-Dimethoxybenzylamine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

2,3-Dimethoxybenzylamine is a pivotal amine compound, serving as a versatile structural motif and key intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its distinct substitution pattern on the aromatic ring provides a unique electronic and steric profile that is instrumental in designing ligands for various biological targets. This in-depth guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the compound's fundamental physicochemical properties, detailed and validated protocols for its synthesis and purification, extensive methods for its structural and analytical characterization, and a focused discussion on its application as a precursor in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Each section is grounded in established scientific principles, offering both practical methodologies and the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Section 1: Physicochemical and Structural Properties

This compound, also known as (2,3-dimethoxyphenyl)methanamine, is an organic compound whose utility is largely dictated by its physical and chemical characteristics. A thorough understanding of these properties is essential for its effective handling, reaction design, and application.

The core structure consists of a benzylamine backbone with two methoxy groups (-OCH₃) substituted at the ortho and meta positions (C2 and C3) of the phenyl ring. This specific arrangement influences the nucleophilicity of the amine and the reactivity of the aromatic ring.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [1] |

| Synonyms | o-Veratrylamine | [1] |

| CAS Number | 4393-09-3 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [2][3] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Density | 1.13 g/mL at 25 °C | [2] |

| Boiling Point | 137 °C at 11 mmHg | [2] |

| Melting Point | 229-230 °C (Solvent: N,N-dimethylformamide) | [2] |

Section 2: Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of 2,3-dimethoxybenzonitrile. This transformation is a cornerstone of amine synthesis, and the choice of reducing agent is critical for achieving high yield and purity.

Principle of Synthesis:

The conversion of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) requires a potent reducing agent capable of delivering multiple hydride equivalents to the electrophilic carbon of the nitrile group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity. The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water and other protic solvents. The mechanism involves the sequential addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to protonate the resulting amine salt and hydrolyze the aluminum complexes.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,3-Dimethoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a slurry of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 2,3-dimethoxybenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Self-Validating System): This step is critical for safety and product isolation. The mixture is cooled to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid, which is a key validation of a successful quench.

-

-

Workup: The resulting white precipitate is removed by vacuum filtration and washed thoroughly with THF or diethyl ether.

-

Extraction & Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Section 3: Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Complex multiplet signals between δ 6.8-7.2 ppm (3H). Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm (2H). Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8 ppm (6H total, 3H each). Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-2.5 ppm (2H), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm region. The two carbons bearing methoxy groups will be significantly downfield. Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm. Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: Two characteristic peaks for the primary amine in the 3300-3500 cm⁻¹ region. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 167.[1] Major Fragments: A prominent peak at m/z = 152 (loss of -NH₂) and m/z = 136 (loss of -CH₂NH₂).[1] |

Note: Specific chemical shifts (δ) in NMR are dependent on the solvent used.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial starting material or intermediate for constructing more complex pharmaceutical agents. Its structure is frequently incorporated into compounds targeting the central nervous system.

Case Study: Precursor to Atypical Antipsychotics

The 2,3-dimethoxyphenyl motif is found in several CNS-active drugs. For instance, while not a direct precursor, its isomeric structures are fundamental to the synthesis of important antipsychotics. The principles of its use can be illustrated through its role in building molecules like Cariprazine , an atypical antipsychotic. Cariprazine is a dopamine D₃/D₂ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[4][5] The synthesis of such molecules often involves the reaction of a substituted benzylamine with other complex fragments.[6]

The therapeutic effect of atypical antipsychotics like Cariprazine is derived from their complex interaction with multiple neurotransmitter systems.[7] Unlike typical antipsychotics that primarily block dopamine D₂ receptors, atypical agents also modulate serotonin (5-HT) receptors, among others.[8][9] This multi-receptor profile is believed to contribute to their efficacy against a broader range of symptoms with a lower incidence of certain side effects.[10][11]

Simplified Dopamine-Serotonin Interaction Pathway

Caption: Atypical antipsychotics modulate both dopamine and serotonin pathways.

Cariprazine's high affinity for D₃ receptors, in addition to D₂ and 5-HT₁ₐ receptors, is a distinguishing feature that may contribute to its clinical profile.[5][12] The synthesis of such complex molecules relies on the predictable reactivity of intermediates like substituted benzylamines, making a thorough understanding of compounds like this compound essential for the field.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial for ensuring personnel safety. The compound is classified with several hazards that necessitate specific precautions.

-

Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some isomers are listed as causing severe skin burns and eye damage.[13][14]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[13][16]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It may be air-sensitive, so storage under an inert atmosphere is recommended.[15]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[13][14][15][16]

References

-

Stahl, S. M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Neuroscience and Biobehavioral Reviews.

-

Meltzer, H. Y. (n.d.). Mechanisms of Action of Atypical Antipsychotic Drugs: A Critical Analysis. PubMed.

-

Meltzer, H. Y. (n.d.). MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. ACNP.

-

Kapur, S., & Seeman, P. (2015). Atypical Antipsychotics: Mechanism of Action. Focus (American Psychiatric Publishing).

-

Stahl, S. M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. ResearchGate.

-

ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK.

-

Fisher Scientific. (2010). SAFETY DATA SHEET - 2,5-Dimethoxybenzylamine. Fisher Scientific.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-. Thermo Fisher Scientific.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethoxybenzaldehyde. Fisher Scientific.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethoxybenzylamine. Fisher Scientific.

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzylamine. PubChem.

-

ChemicalBook. (2025). 2,3-Dimethoxybenzaldehyde. ChemicalBook.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dimethoxybenzylamine. Tokyo Chemical Industry.

-

Chem-Impex. (n.d.). 2,4-Dimethoxybenzylamine. Chem-Impex.

-

PubChemLite. (n.d.). This compound (C9H13NO2). PubChemLite.

-

ChemicalBook. (n.d.). 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR spectrum. ChemicalBook.

-

Károly, T., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.

-

Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

-

Dehno Khalaji, A., et al. (2011). 1 H-NMR spectra of N,N 0-bis-(2,3-dimethoxybenzylidene). ResearchGate.

-

Kutuk, H. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate.

-

MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes. MedKoo Biosciences.

-

Yakan, H., et al. (2022). IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate.

-

Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine. Google Patents.

-

Kleszcz, F. K., et al. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.

-

Yohn, S. E., & Gergues, M. M. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery.

-

Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

-

Google Patents. (n.d.). US20210300883A1 - Synthesis method for cariprazine. Google Patents.

-

Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychopharmacology.

-

Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

Sources

- 1. This compound | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. medkoo.com [medkoo.com]

- 5. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 7. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acnp.org [acnp.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of action of atypical antipsychotic drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (2,3-Dimethoxyphenyl)methanamine

This guide provides a comprehensive technical overview of (2,3-dimethoxyphenyl)methanamine, a pivotal amine compound in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its applications as a strategic building block in the creation of complex molecular architectures.

Introduction and Nomenclature

(2,3-Dimethoxyphenyl)methanamine, commonly known as 2,3-dimethoxybenzylamine, is an aromatic amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzylamine core with two methoxy groups at the 2 and 3 positions of the phenyl ring, imparts specific reactivity and conformational properties that are leveraged in the design of new chemical entities.

The nomenclature of this compound can be varied, and it is essential for researchers to recognize its different appellations to effectively search chemical literature and databases.

Table 1: Nomenclature and Identifiers for (2,3-Dimethoxyphenyl)methanamine

| Identifier | Value | Source |

| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | PubChem[1] |

| Common Name | This compound | PubChem[1] |

| CAS Number | 4393-09-3 | PubChem[1] |

| Molecular Formula | C₉H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 167.21 g/mol | PubChem[1] |

| Synonyms | o-Veratrylamine, 1-(2,3-dimethoxyphenyl)methanamine | PubChem[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (2,3-dimethoxyphenyl)methanamine is crucial for its handling, reaction setup, and purification.

Table 2: Physicochemical Properties of (2,3-Dimethoxyphenyl)methanamine

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid |

| Density | 1.13 g/mL at 25 °C |

| Boiling Point | 137 °C at 11 mmHg |

| Flash Point | >230 °F |

| Refractive Index | n20/D 1.54 |

| pKa | 9.12 ± 0.10 (Predicted) |

Spectroscopic data is fundamental for the structural confirmation and purity assessment of (2,3-dimethoxyphenyl)methanamine.

Table 3: Spectroscopic Data for (2,3-Dimethoxyphenyl)methanamine

| Spectroscopic Technique | Key Features and Data | Source |

| ¹H NMR | Data available in spectral databases. | PubChem[1] |

| ¹³C NMR | Data available in spectral databases. | PubChem[1] |

| Infrared (IR) | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-O stretching. | PubChem[1] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 167. | PubChem[1] |

Synthesis of (2,3-Dimethoxyphenyl)methanamine

The synthesis of (2,3-dimethoxyphenyl)methanamine can be achieved through several routes. The choice of a particular method depends on the availability of starting materials, scalability, and desired purity. Two common and reliable methods are the reduction of 2,3-dimethoxybenzonitrile and the reductive amination of 2,3-dimethoxybenzaldehyde.

Synthesis via Reduction of 2,3-Dimethoxybenzonitrile

This method involves the reduction of the nitrile functional group of 2,3-dimethoxybenzonitrile to a primary amine. This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Caption: Synthesis of (2,3-Dimethoxyphenyl)methanamine via nitrile reduction.

Experimental Protocol: Reduction of 2,3-Dimethoxybenzonitrile with LiAlH₄

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Reactant: Dissolve 2,3-dimethoxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting granular precipitate of aluminum salts and wash it with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (2,3-dimethoxyphenyl)methanamine.

Synthesis via Reductive Amination of 2,3-Dimethoxybenzaldehyde

Reductive amination is a versatile method for the synthesis of amines. In this two-step, one-pot process, 2,3-dimethoxybenzaldehyde is first condensed with an amine source (e.g., ammonia) to form an imine, which is then reduced in situ to the corresponding amine.

Caption: Synthesis of (2,3-Dimethoxyphenyl)methanamine via reductive amination.

Experimental Protocol: Reductive Amination of 2,3-Dimethoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent such as methanol.

-

Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the aldehyde. Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can be employed.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting aldehyde is consumed. Upon completion, quench the reaction appropriately (e.g., with dilute acid if using NaBH₃CN).

-

Isolation and Purification: Perform an aqueous work-up, typically involving extraction with an organic solvent. The organic layer is then dried and concentrated. The resulting crude amine is purified by vacuum distillation or column chromatography.

Applications in Drug Development

The this compound moiety is a valuable pharmacophore and a key building block in the synthesis of various biologically active molecules, particularly in the realm of isoquinoline alkaloids and other nitrogen-containing heterocycles.

Precursor to Isoquinoline Alkaloids

(2,3-Dimethoxyphenyl)methanamine and its derivatives are crucial starting materials for the construction of the isoquinoline skeleton, which is a core structure in many natural and synthetic compounds with diverse pharmacological properties, including vasodilator, antimicrobial, and antitumor activities.

Two classical methods for the synthesis of isoquinolines that can utilize this compound derivatives are the Bischler-Napieralski and Pictet-Spengler reactions.

Caption: Role of (2,3-Dimethoxyphenyl)methanamine in isoquinoline synthesis.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized or reduced. The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.

Role in the Synthesis of Prazosin Analogues

While the antihypertensive drug prazosin itself contains a 6,7-dimethoxyquinazoline core, the strategic placement of methoxy groups on an aromatic ring connected to a nitrogen heterocycle is a common theme in α₁-adrenoreceptor antagonists. The synthesis of prazosin analogues often involves the construction of a quinazoline ring system from appropriately substituted anilines. Although not a direct precursor to prazosin, this compound serves as a valuable synthon for creating libraries of related compounds with varied substitution patterns on the aromatic ring for structure-activity relationship (SAR) studies.

Building Block for Dopamine Receptor Ligands

Derivatives of 2-aminoindan with methoxy substitutions on the aromatic ring have been investigated as selective dopamine D₃ receptor antagonists. For instance, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan has shown potential as an antipsychotic agent. The synthesis of such compounds can potentially start from precursors derived from 2,3-dimethoxy-substituted benzene rings, highlighting the utility of synthons like (2,3-dimethoxyphenyl)methanamine in the exploration of novel central nervous system (CNS) active agents.

Safety and Handling

(2,3-Dimethoxyphenyl)methanamine is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

(2,3-Dimethoxyphenyl)methanamine is a chemical intermediate of significant value to the scientific research community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it an accessible and versatile building block. The strategic incorporation of the 2,3-dimethoxybenzyl moiety has proven to be a fruitful approach in the design and synthesis of a range of biologically active compounds, most notably isoquinoline alkaloids and other nitrogen-containing heterocycles. This guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of (2,3-dimethoxyphenyl)methanamine in their drug discovery and development endeavors.

References

-

PubChem. (2,3-Dimethoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

- Minarini, A., Bolognesi, M. L., Tumiatti, V., & Melchiorre, C. (2006). Recent advances in the design and synthesis of prazosin derivatives. Expert Opinion on Drug Discovery, 1(5), 395-407.

- Hussain, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 45, 116321.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674.

- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new look. Tetrahedron, 36(10), 1279-1300.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- Lundbeck, J. M., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(13), 5573–5588.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,3-Dimethoxybenzylamine from 2,3-Dimethoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxybenzylamine is a pivotal amine compound, serving as a critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This technical guide provides an in-depth exploration of its synthesis from 2,3-dimethoxybenzaldehyde, focusing on the robust and widely utilized method of one-pot reductive amination. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and safety. This document is designed to bridge theoretical knowledge with practical, field-proven insights, enabling researchers to confidently and efficiently execute this important transformation.

Introduction: Strategic Importance and Synthetic Overview

The dimethoxybenzylamine scaffold is a recurring motif in medicinal chemistry, valued for its role in constructing complex molecular architectures. Specifically, the 2,3-dimethoxy isomer is a key precursor for compounds such as the antihypertensive agent Nebivolol and is instrumental in the synthesis of various isoquinoline alkaloids. The direct conversion of the readily available 2,3-dimethoxybenzaldehyde to the corresponding primary amine is, therefore, a reaction of significant industrial and academic interest.

The most direct and efficient pathway for this conversion is reductive amination . This powerful "one-pot" strategy combines the formation of an imine from the aldehyde and an amine source (in this case, ammonia) with an in-situ reduction to yield the final amine product.[3] This approach circumvents the need to isolate the often-unstable imine intermediate, leading to higher process efficiency and yield.

The Core Mechanism: A Tale of Two Steps

Reductive amination proceeds via a well-understood, two-stage mechanism within a single reaction vessel. Understanding this causality is critical for troubleshooting and optimization.

Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This is followed by dehydration to form a Schiff base, specifically a C=N double bond, yielding an imine intermediate. The formation of this imine is a reversible, pH-sensitive equilibrium.

Stage 2: Hydride Reduction A reducing agent, introduced into the same pot, then selectively reduces the newly formed imine. A hydride ion (H⁻) attacks the electrophilic carbon of the C=N bond, followed by protonation of the nitrogen, to yield the final this compound.[4] The choice of reducing agent is paramount; it must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde before imine formation can occur.[5][6]

Caption: The two-stage mechanism of reductive amination.

Field-Proven Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of this compound. It is a self-validating system that incorporates reaction monitoring and a robust purification scheme.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 2,3-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 1.0 |

| Ammonium Acetate (NH₄OAc) | 77.08 | 23.1 g | 5.0 |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 3.4 g | 1.5 |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| 1 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

3.2. Step-by-Step Methodology

-

Imine Formation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (10.0 g) and methanol (150 mL). Stir until the aldehyde is fully dissolved. To this solution, add ammonium acetate (23.1 g). Stir the resulting mixture at room temperature for 1 hour.

-

Causality Insight: Ammonium acetate serves as the ammonia source. Using a large excess helps drive the imine formation equilibrium forward. Methanol is an excellent solvent for both the reactants and the imine intermediate.[5]

-

-

Reaction Monitoring (Optional but Recommended): Monitor the formation of the imine by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The imine spot should appear, and the aldehyde spot should diminish.

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (3.4 g) portion-wise over 30 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours, or until the reaction is complete as indicated by TLC.

-

Quenching and Workup: Carefully quench the reaction by slowly adding 50 mL of deionized water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Add 100 mL of dichloromethane (DCM) to the aqueous residue. Adjust the pH of the aqueous layer to >12 by the slow addition of 1 M NaOH solution. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of DCM.

-

Causality Insight: Basifying the solution ensures the amine product is in its free base form, which is soluble in the organic solvent (DCM), allowing for efficient extraction.

-

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

3.3. Purification

The crude product can be purified by vacuum distillation to afford the final product as a clear to pale yellow liquid.[1]

-

Boiling Point: ~137 °C at 11 mmHg.[1]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Synthetic Routes: Catalytic Hydrogenation

While reductive amination with borohydride reagents is common, catalytic hydrogenation offers an alternative, particularly for industrial-scale synthesis.[8] This method involves reacting the aldehyde and ammonia source under a pressurized hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).[9]

-

Advantages: This route avoids the use of stoichiometric metal hydride reagents, making it more atom-economical and "greener."

-

Challenges: Requires specialized high-pressure hydrogenation equipment. The catalyst can sometimes be sensitive to impurities, and over-reduction or debenzylation can be potential side reactions that need to be carefully controlled.

Safety and Handling

-

2,3-Dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. All additions and quenching operations must be performed slowly and with adequate cooling.[10]

-

Methanol & Dichloromethane: Flammable and toxic solvents. Avoid inhalation and skin contact. All operations should be conducted within a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 2,3-dimethoxybenzaldehyde via one-pot reductive amination is a highly efficient and reliable method suitable for both academic and industrial laboratories. By understanding the core mechanism and adhering to a validated protocol, researchers can consistently obtain high yields of this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature during the reduction step, is key to maximizing yield and purity. This guide provides the necessary technical foundation and practical insights to empower scientists in their synthetic endeavors.

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Macmillan, D. S. et al. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Supporting Information. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

- Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

-

Ghorbani-Vaghei, R., & Veisi, H. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. Retrieved from [Link]

-

Wang, L., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3043. Retrieved from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). 2,4-Dimethoxybenzylamine, 98%. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]

-

Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H13NO2). Retrieved from [Link]

- Google Patents. (n.d.). EP0002308B1 - Catalytic hydrogenation process for the manufacture of aromatic amines.

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 263-270. Retrieved from [Link]

-

ZIRKA, A. A., et al. (n.d.). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Reaction Kinetics and Catalysis Letters, 34(2), 299-303. Retrieved from [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(24), 3966–3970. Retrieved from [Link]

- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

Sources

- 1. chembk.com [chembk.com]

- 2. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prezi.com [prezi.com]

- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. EP0002308B1 - Catalytic hydrogenation process for the manufacture of aromatic amines - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 2,3-Dimethoxybenzylamine: Properties, Synthesis, and Characterization

This document provides a comprehensive technical overview of 2,3-Dimethoxybenzylamine, a pivotal amine compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physical and chemical properties, validated synthesis protocols, analytical characterization, and essential safety protocols.

Core Molecular and Physical Properties

This compound, identified by CAS No. 4393-09-3 , is a substituted benzylamine featuring two methoxy groups at the 2 and 3 positions of the benzene ring.[2][3] These methoxy groups significantly influence the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.

The fundamental physicochemical properties are summarized below. It is important to note that while the compound is typically supplied as a liquid, some literature reports a high melting point, which may correspond to a salt or derivative form of the compound.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 167.21 g/mol | [1][2][3] |

| IUPAC Name | (2,3-dimethoxyphenyl)methanamine | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.13 g/mL at 25 °C | [1] |

| Boiling Point | 137 °C at 11 mmHg | [1] |

| Refractive Index (n20/D) | 1.54 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| pKa (Predicted) | 9.12 ± 0.10 | [1] |